molecular formula C5H8FNO4 B3043720 DL-threo-4-Fluoroglutamic acid CAS No. 91383-47-0

DL-threo-4-Fluoroglutamic acid

Cat. No.: B3043720
CAS No.: 91383-47-0
M. Wt: 165.12 g/mol
InChI Key: JPSHPWJJSVEEAX-HRFVKAFMSA-N
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Description

DL-threo-4-Fluoroglutamic acid: is a fluorinated amino acid that has garnered significant interest in the fields of chemistry, biology, and medicine. The substitution of a fluorine atom for a hydrogen atom in the glutamic acid molecule results in significant changes in its electronic properties while maintaining similar steric effects. This compound is particularly valuable as an enzyme inhibitor, mechanistic probe, and in the production of pharmacologically active peptides .

Mechanism of Action

Target of Action

DL-threo-4-Fluoroglutamic acid primarily targets the process of polyglutamylation . This biochemical process involves the addition of glutamate residues to a protein, and it plays a crucial role in the function of the targeted protein. The compound acts as an effective, concentration-dependent inhibitor of polyglutamylation of both tetrahydrofolate and methotrexate .

Mode of Action

This compound interacts with its targets by acting as an alternate substrate . It is incorporated into the polyglutamylation process slightly less effectively than L-glutamate . This incorporation disrupts the normal functioning of the process, leading to changes in the activity of the targeted proteins.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the polyglutamylation of tetrahydrofolate and methotrexate . By inhibiting this process, the compound can disrupt the function of these molecules and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of normal protein function due to inhibited polyglutamylation . This can lead to changes in various cellular processes that depend on the function of the targeted proteins.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, certain bacteria can degrade the L-isomer of 4-fluoroglutamate, potentially affecting the availability and action of the compound . Additionally, factors such as pH, temperature, and the presence of other molecules could also influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of DL-threo-4-Fluoroglutamic acid involves several steps. One common method is the Michael reaction, which allows for the synthesis of a racemic mixture of all four stereoisomers. The resolution of the racemic mixture into individual enantiomers can be achieved through various techniques, including recrystallization of N-chloroacetyl derivatives and subsequent resolution using aminoacylase . Another method involves the preferential crystallization of dimethyl and diisopropyl derivatives, followed by the formation of diastereomeric salts with chiral amines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process may include the use of purified enzymes and the addition of cofactors, such as pyridoxal 5-phosphate, to enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: DL-threo-4-Fluoroglutamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: DL-threo-4-Fluoroglutamic acid is unique due to its specific stereochemistry, which allows it to act as a potent inhibitor of folylpolyglutamate synthesis. Its ability to be selectively incorporated into polyglutamate chains and terminate their synthesis sets it apart from other fluorinated amino acids .

Properties

IUPAC Name

(2S,4S)-2-amino-4-fluoropentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11)/t2-,3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSHPWJJSVEEAX-HRFVKAFMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)[C@@H](C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50919779
Record name (4S)-4-Fluoro-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50919779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91383-48-1
Record name (4S)-4-Fluoro-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50919779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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